4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Overview
Description
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of robust catalysts and efficient purification methods like crystallization and chromatography are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxide and sulfone derivatives from oxidation, dihydroimidazole derivatives from reduction, and halogenated benzoic acid derivatives from substitution reactions .
Scientific Research Applications
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors
Industry: The compound is used in the development of new materials with unique properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: Lacks the sulfanyl and pyrrolidine groups, resulting in different chemical properties and biological activities.
4,5-dihydro-1H-imidazole-2-thione: Contains the imidazole ring and sulfanyl group but lacks the benzoic acid moiety, leading to different reactivity and applications
Uniqueness
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the imidazole ring, sulfanyl group, and benzoic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-11-7-10(22-14-15-5-6-16-14)12(19)17(11)9-3-1-8(2-4-9)13(20)21/h1-4,10H,5-7H2,(H,15,16)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWOHVYYJHHCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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